molecular formula C8H14ClN5 B166573 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine CAS No. 90952-64-0

6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine

Cat. No.: B166573
CAS No.: 90952-64-0
M. Wt: 215.68 g/mol
InChI Key: MKPLRLYVGXPSQU-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. It is primarily used as a herbicide to control grassy and broadleaf weeds in various crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . This compound is known for its effectiveness in agricultural applications and its potential environmental impact due to its persistence in soil and water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms on a triazine ring with ethyl and propyl amines. This substitution can be achieved by refluxing the triazine compound in a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is then purified and tested for its efficacy and safety before being marketed for agricultural use.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different properties and applications depending on the substituents introduced.

Scientific Research Applications

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in chloroplasts, disrupting the electron transport chain and leading to the cessation of photosynthesis. This ultimately results in the death of the targeted weeds .

Properties

IUPAC Name

6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLRLYVGXPSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536638
Record name 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90952-64-0
Record name 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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